molecular formula C6H6Br2N2 B2924535 3,6-Dibromo-4,5-dimethylpyridazine CAS No. 2361317-64-6

3,6-Dibromo-4,5-dimethylpyridazine

Cat. No.: B2924535
CAS No.: 2361317-64-6
M. Wt: 265.936
InChI Key: WIKPFEXRGBZCSP-UHFFFAOYSA-N
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Description

3,6-Dibromo-4,5-dimethylpyridazine is a chemical compound with the molecular formula C6H6Br2N2 and a molecular weight of 265.94 g/mol . It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. This compound is characterized by the presence of two bromine atoms and two methyl groups attached to the pyridazine ring, making it a highly functionalized molecule.

Preparation Methods

The synthesis of 3,6-Dibromo-4,5-dimethylpyridazine typically involves the bromination of 4,5-dimethylpyridazine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated equipment to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

3,6-Dibromo-4,5-dimethylpyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridazine derivatives with different oxidation states.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyridazine derivatives.

Scientific Research Applications

3,6-Dibromo-4,5-dimethylpyridazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: In biological research, the compound is used to study the effects of brominated pyridazine derivatives on biological systems.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-4,5-dimethylpyridazine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atoms and methyl groups can influence the compound’s binding affinity and specificity for these targets .

For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved in its action would require further experimental studies to elucidate .

Comparison with Similar Compounds

3,6-Dibromo-4,5-dimethylpyridazine can be compared with other similar compounds, such as:

    3,6-Dichloro-4,5-dimethylpyridazine: This compound has chlorine atoms instead of bromine atoms.

    4,5-Dimethylpyridazine: The parent compound without halogen substitution.

    3,6-Dibromo-4-methylpyridazine: A similar compound with only one methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3,6-dibromo-4,5-dimethylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKPFEXRGBZCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN=C1Br)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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